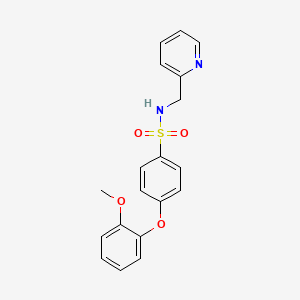

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

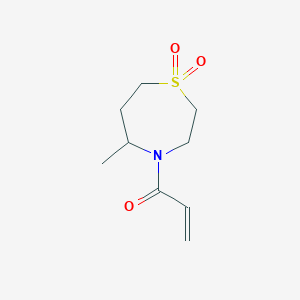

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide, also known as QMPO, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. QMPO has been found to have a high affinity for the sigma-2 receptor, which is a protein that is involved in various cellular functions such as cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Polymorphic Studies and Diuretic Properties

Research into related quinoline derivatives has uncovered strong diuretic properties, which could offer new avenues for hypertension treatment. Polymorphic modifications of these compounds have been identified, revealing differences in crystal packing that may influence their biological activity and solubility. These findings could inform the development of more effective hypertension remedies (S. Shishkina et al., 2018).

Synthesis and Reactivity

The synthesis and reactivity of quinoline derivatives have been extensively studied, demonstrating the formation of various substituted derivatives through reactions with thiophene carbonyl chloride and other agents. These processes yield compounds with potential for further chemical modifications and applications in medicinal chemistry (A. Aleksandrov et al., 2020).

Antitubercular and Antimicrobial Applications

Several quinoline derivatives have been synthesized and evaluated for their antimycobacterial activity, with some showing significant activity against Mycobacterium tuberculosis. This highlights their potential as lead compounds for developing new antitubercular agents (S. Kantevari et al., 2011).

Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist Properties

Quinoline derivatives have also been identified as bifunctional muscarinic receptor antagonists and β2-adrenoceptor agonists. These compounds bind in a bimodal and multivalent manner, offering insights into novel drug design strategies for treating respiratory diseases (T. Steinfeld et al., 2011).

Corrosion Inhibition

Theoretical studies on quinoxalines as corrosion inhibitors for copper in nitric acid media have correlated molecular structure with inhibition efficiency, demonstrating the utility of quinoline derivatives in materials science and engineering applications (A. Zarrouk et al., 2014).

Fluorescent Labeling and Biomedical Analysis

Novel fluorophores derived from quinoline compounds have shown strong fluorescence in a wide pH range, making them excellent candidates for fluorescent labeling in biomedical analysis. Their stability and sensitivity to Zn2+ concentrations are particularly advantageous for monitoring biological and environmental samples (Junzo Hirano et al., 2004).

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-13-6-9-19(28-3)17(11-13)23-21(27)20(26)22-16-8-7-15-5-4-10-24(14(2)25)18(15)12-16/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLCSEDYTAIKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2691936.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2691938.png)

![Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2691939.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2691942.png)

![1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2691944.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2691947.png)

![N-(4-cyanophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2691951.png)

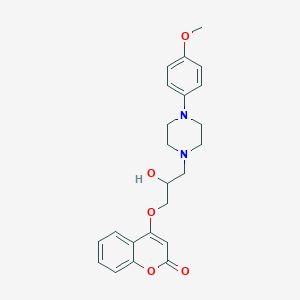

![4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2691952.png)

![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)